(S)-2-(3-((3-(tert-Butoxy)-3-oxopropyl)amino)piperidin-1-yl)acetic acid
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Overview
Description
(S)-2-(3-((3-(tert-Butoxy)-3-oxopropyl)amino)piperidin-1-yl)acetic acid is a complex organic compound characterized by the presence of a piperidine ring, a tert-butoxy group, and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(3-((3-(tert-Butoxy)-3-oxopropyl)amino)piperidin-1-yl)acetic acid typically involves multiple steps, starting from readily available precursors. One common approach involves the protection of the piperidine nitrogen, followed by the introduction of the tert-butoxy group through a nucleophilic substitution reaction. The acetic acid moiety is then introduced via esterification or amidation reactions. The final product is obtained after deprotection and purification steps.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(S)-2-(3-((3-(tert-Butoxy)-3-oxopropyl)amino)piperidin-1-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert ketones or other oxidized groups to alcohols or alkanes.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific functional groups with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like alkyl halides or sulfonates can be used under basic or acidic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions can result in a wide variety of functionalized derivatives.
Scientific Research Applications
(S)-2-(3-((3-(tert-Butoxy)-3-oxopropyl)amino)piperidin-1-yl)acetic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Industry: It can be used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (S)-2-(3-((3-(tert-Butoxy)-3-oxopropyl)amino)piperidin-1-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(S)-2-(3-((3-(tert-Butoxy)-3-oxopropyl)amino)piperidin-1-yl)propionic acid: Similar structure but with a propionic acid moiety instead of acetic acid.
(S)-2-(3-((3-(tert-Butoxy)-3-oxopropyl)amino)piperidin-1-yl)butanoic acid: Contains a butanoic acid group, offering different chemical properties.
Uniqueness
The uniqueness of (S)-2-(3-((3-(tert-Butoxy)-3-oxopropyl)amino)piperidin-1-yl)acetic acid lies in its specific combination of functional groups, which confer distinct reactivity and biological activity. This makes it a valuable compound for various applications, particularly in the development of new pharmaceuticals and chemical probes.
Properties
Molecular Formula |
C14H26N2O4 |
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Molecular Weight |
286.37 g/mol |
IUPAC Name |
2-[(3S)-3-[[3-[(2-methylpropan-2-yl)oxy]-3-oxopropyl]amino]piperidin-1-yl]acetic acid |
InChI |
InChI=1S/C14H26N2O4/c1-14(2,3)20-13(19)6-7-15-11-5-4-8-16(9-11)10-12(17)18/h11,15H,4-10H2,1-3H3,(H,17,18)/t11-/m0/s1 |
InChI Key |
MEKGNTFAAXSLBA-NSHDSACASA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)CCN[C@H]1CCCN(C1)CC(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)CCNC1CCCN(C1)CC(=O)O |
Origin of Product |
United States |
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